molecular formula C27H31N9Na2O15P2 B1671855 Flavin adenine dinucleotide disodium CAS No. 84366-81-4

Flavin adenine dinucleotide disodium

Cat. No. B1671855
CAS RN: 84366-81-4
M. Wt: 847.5 g/mol
InChI Key: XLRHXNIVIZZOON-WFUPGROFSA-L
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Description

Flavin adenine dinucleotide (FAD) is a redox-active coenzyme associated with various proteins, which is involved with several enzymatic reactions in metabolism . It is a flavin nucleotide and is used as a redox cofactor (electron carrier) by flavoproteins including succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases .


Synthesis Analysis

FAD is synthesized from flavin mononucleotide (FMN) by the transadenylylation reaction using microbial cells . A new and simple enzymatic method for the synthesis of FAD from FMN has been described . The cofactor FAD can also be encapsulated using polymeric gold nanoparticles (PEG-AuNPs) through two chemical methods of functionalization .


Molecular Structure Analysis

The molecular structure of FAD involves an isoalloxazine ring, which is central for O2 reactivity . FAD can exist in four redox states, which are the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone .


Chemical Reactions Analysis

FAD is involved in several redox reactions that regulate the metabolism of carbohydrates, amino acids, and lipids . It is used to react with NADH for the second step in the electron transport chain . FAD can be converted between these states by accepting or donating electrons .


Physical And Chemical Properties Analysis

FAD disodium has a molecular weight of 829.5 g/mol . It appears as white, vitreous crystals . The chemical formula of FAD disodium is C27H31N9Na2O15P2 .

Scientific Research Applications

Optical Biosensors

FAD, when bound to glucose oxidase, is used in developing optical biosensors for glucose concentration monitoring. The interaction of FAD with glucose oxidase, especially in sol–gel immobilized forms, preserves the optical properties of the enzyme, which is crucial for accurate biosensing. This is supported by spectroscopic techniques, such as optical absorption, circular dichroism, infrared spectroscopy, and fluorescence studies, which show the influence of pH on the absorption and fluorescence spectra of FAD (Delfino et al., 2017).

Analytical Chemistry

FAD fluorescence is significant in analytical chemistry, particularly for its spectroscopic properties and variations in acid-base, oxidation, and structural forms. It changes distinctively in flavoenzymes, influencing analytical signals in enzymatic methods catalyzed by flavin oxidoreductases. Such properties of FAD fluorescence have led to a range of analytical applications (Galbán et al., 2016).

Structural Studies

The conformational changes in FAD are crucial in metabolic reactions, where its biological function is linked to such changes. Studies in both solution and gas phase have provided insights into the multiple conformations of FAD, which can be influenced by solvent conditions or interaction with other molecules. This understanding is vital for biological and chemical research involving FAD (Molano-Arévalo et al., 2014).

Biotechnological Applications

FAD acts as a catalyst in redox-responsive metabolic reactions. Its real-time monitoring is important for understanding disorders in metabolic processes and redox systems. Innovations like the development of fluorescent probes that noncovalently bind with FAD help in distinguishing cellular differences based on FAD expressions (Biswas et al., 2022).

Electrochemical Studies

FAD's electrochemical properties are explored for potential use as a redox mediator, particularly for the regeneration of reduced forms of other cofactors like NADH. This research is crucialfor developing applications in biocatalysis and synthesis, where FAD's redox behavior and interaction with enzymes like formate dehydrogenase play a key role (Tzedakis et al., 2010).

CIDNP Studies

Chemically induced dynamic nuclear polarization (CIDNP) studies of FAD reveal insights into the electron transfer processes involving its adenine moiety. This is particularly relevant in light-sensitive enzymes, where FAD's role and its interaction with other molecular components are critical. Understanding these interactions assists in elucidating the mechanisms of light-induced electron transfers in biological systems (Zhukov et al., 2021).

Riboflavin and Cofactor Production

FAD, alongside other flavin cofactors like FMN, is utilized in various industries, including food, feed, and pharmaceuticals. Biotechnological production of these cofactors involves microbial fermentation and whole-cell biocatalysis. Research in this area focuses on developing efficient production methods to reduce costs and improve yield, which is essential for industrial applications (Liu et al., 2020).

Flavin Binding Studies

Understanding how FAD and other flavins bind to proteins like human serum albumin is critical in biochemical and pharmaceutical research. Studies employing fluorescence markers, calorimetry, and molecular dynamics provide insights into the interactions between flavins and proteins, which is crucial for developing therapeutic agents and understanding metabolic processes (Sengupta et al., 2012).

Biophysical Research

The intrinsic properties of FAD, such as fluorescence quenching and pH-dependent isomerisation, are subjects of biophysical research. Understanding these properties is essential for designing diagnostic tools and therapeutic interventions, as well as for basic scientific research into the behavior of FAD in biological systems (Islam et al., 2003).

Safety And Hazards

FAD disodium may cause irritation to the skin and eyes . It may be harmful if inhaled or ingested . Proper protective equipment should be worn when handling this compound .

Future Directions

Recent studies suggest that overlooked flavin-N5-oxygen adducts are more widespread and may facilitate versatile chemistry . More research is needed to understand the dynamics of flavin associations . There are considerable efforts underway to exploit circadian mechanisms for diagnosis, treatment, and prevention of diseases .

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRHXNIVIZZOON-WFUPGROFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N9Na2O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046723
Record name Flavin adenine dinucleotide disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

829.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavin adenine dinucleotide disodium

CAS RN

84366-81-4
Record name Flavin adenine dinucleotide disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084366814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavin adenine dinucleotide disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Riboflavin 5'-(trihydrogen diphosphate), 5'→5'-ester with adenosine, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAVIN ADENINE DINUCLEOTIDE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67U7UHJ04C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
M Voicescu, O Craciunescu, DG Angelescu… - … Acta Part A: Molecular …, 2021 - Elsevier
The present study describes a comprehensive investigation of the spectroscopic characteristics, stability and in vitro antioxidant and cytotoxic properties of the Flavin MonoNucleotide (…
Number of citations: 7 www.sciencedirect.com
JC Molano-Arevalo, DR Hernandez… - Analytical …, 2014 - ACS Publications
… Flavin adenine dinucleotide disodium salt hydrate (F6625) powder was purchased from Sigma-Aldrich (St. Louis, MO) and used as received. All solvents and ammonium acetate salts …
Number of citations: 58 pubs.acs.org
G Li, V Sichula, KD Glusac - The Journal of Physical Chemistry B, 2008 - ACS Publications
… Flavin adenine dinucleotide disodium salt hydrate (FAD, HPLC grade) was purchased from Sigma, while flavin mononucleotide monosodium salt dihydrate (FMN, practical grade) was …
Number of citations: 30 pubs.acs.org
D Sabara - … Naukowe. Politechnika Łódzka. Chemia Spożywcza i …, 2008 - researchgate.net
… Histidine and FAD as flavin adenine dinucleotide disodium salt hydrate (molecular mass 829.51 g/mol, purity>96%), used in the research, were purchased at Sigma. They were …
Number of citations: 1 www.researchgate.net
SDM Islam, T Susdorf, A Penzkofer, P Hegemann - Chemical physics, 2003 - Elsevier
… FAD was purchased from Sigma as flavin adenine dinucleotide disodium salt dihydrate (FAD-Na 2 2H 2 O, riboflavin-5 ′ -adenosine diphosphate disodium salt, molar mass 865.6 g …
Number of citations: 121 www.sciencedirect.com
L Egnell - 2014 - diva-portal.org
Many human diseases including cancer have been associated with altered cellular metabolism and a changed oxygen consumption in cells. Fluorophores are sensitive to their local …
Number of citations: 0 www.diva-portal.org
E Breitmaier, W Voelter - European Journal of Biochemistry, 1972 - Wiley Online Library
… salt and I11 = flavin-adenine dinucleotide disodium salt. The numbers in parentheses refer to the signal multiplicity in the proton off-resonance decoupled spectra …
Number of citations: 40 febs.onlinelibrary.wiley.com
L Giacomozzi, C Kjær, J Langeland Knudsen… - The Journal of …, 2018 - pubs.aip.org
… Flavin adenine dinucleotide disodium salt hydrate was purchased from Sigma Aldrich and dissolved in methanol. FAD anions were transferred to the gas phase via electrospray …
Number of citations: 17 pubs.aip.org
SA Kumar, PH Lo, SM Chen - Nanotechnology, 2008 - iopscience.iop.org
… Flavin adenine dinucleotide disodium salt and titanium oxosulfate TiOSO4 were purchased from Sigma–Aldrich (St. Louis, MO, USA). Hydrogen peroxide (30%, w/w), potassium …
Number of citations: 58 iopscience.iop.org
T Tzedakis, K Cheikhou, R Jerôme, GS Karine… - Electrochimica …, 2010 - Elsevier
… The chemicals used, ie, enzymes, phosphate buffer, flavin adenine dinucleotide disodium salt hydrate (FAD and FADH 2 ) and nicotinamide adenine dinucleotide disodium salt (NAD + …
Number of citations: 18 www.sciencedirect.com

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